molecular formula C7H6ClN3 B13915309 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B13915309
M. Wt: 167.59 g/mol
InChI Key: XFFHHGLTKRBQLB-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a methyl group at the 3rd position.

Preparation Methods

The synthesis of 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloro-2-methylpyridine with sodium azide in the presence of a copper catalyst can lead to the formation of the desired triazolopyridine compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.

Chemical Reactions Analysis

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-3-methyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-7-4-6(8)2-3-11(7)10-9-5/h2-4H,1H3

InChI Key

XFFHHGLTKRBQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CN2N=N1)Cl

Origin of Product

United States

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